molecular formula C23H28N4O2S B2844816 N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476451-80-6

N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2844816
CAS RN: 476451-80-6
M. Wt: 424.56
InChI Key: VCIMHSHXUBVPDM-UHFFFAOYSA-N
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Description

N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has demonstrated the effectiveness of compounds structurally related to N-((4-(2-ethyl-6-methylphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide in combating microbial diseases. For instance, the synthesis and antimicrobial screening of related thiazole and triazole derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as against various strains of fungi. This suggests potential therapeutic applications in treating microbial infections (Desai, Rajpara, & Joshi, 2013).

Molecular Docking and Enzyme Inhibitory Studies

Molecular docking and enzyme inhibitory studies of compounds similar to this compound have provided insights into their interactions with biological molecules and potential mechanisms of action. For example, certain triazole derivatives have been found to exhibit good activity against key enzymes, suggesting a role in the development of new therapeutic agents (Virk et al., 2018).

Applications in Drug Development

The structural features of this compound lend themselves to exploration in drug development, particularly in the design of neuroleptic agents. Substituted salicylamides, which share a similar molecular framework, have been investigated for their antidopaminergic properties, offering potential pathways for developing treatments for disorders related to dopamine dysregulation (de Paulis et al., 1985).

properties

IUPAC Name

N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-6-17-9-7-8-16(4)21(17)27-20(25-26-23(27)30-15(2)3)14-24-22(28)18-10-12-19(29-5)13-11-18/h7-13,15H,6,14H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIMHSHXUBVPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=C2SC(C)C)CNC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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